molecular formula C11H14N2O3 B8277317 3-(4-Acetyl-3-aminophenyl)-2-aminopropanoic acid

3-(4-Acetyl-3-aminophenyl)-2-aminopropanoic acid

Cat. No. B8277317
M. Wt: 222.24 g/mol
InChI Key: LKBPBRHMGYBLMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08785151B2

Procedure details

3-(4-acetyl-3-nitrophenyl)-2-aminopropanoic acid was reduced by 5% Pd on carbon in MeOH under 1 atm H2. Filtration followed by concentration under reduced pressure afforded 3-(4-Acetyl-3-aminophenyl)-2-aminopropanoic acid (X3179-96). MS (ESI+): m/z 223.22 (MH+). 1H NMR (400 MHz, MeOD): δ 7.78 (d, J=8.4 Hz, 1H), 6.66 (s, 1H), 6.54 (d, J=8.4 Hz, 1H), 4.25 (dd, J′=8.4 Hz, J″=5.2 Hz, 1H), 3.23 (dd, J′=14.4 Hz, J″=5.2 Hz, 1H), 3.02 (dd, J′=14.4 Hz, J″=8.4 Hz, 1H), 2.54 (s, 3H); 13C NMR: δ 202.14, 171.20, 152.93, 142.51, 134.40, 118.78, 118.23, 116.91, 54.63, 37.42, 27.90.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][C:7]([CH2:10][CH:11]([NH2:15])[C:12]([OH:14])=[O:13])=[CH:6][C:5]=1[N+:16]([O-])=O)(=[O:3])[CH3:2]>CO.[Pd]>[C:1]([C:4]1[CH:9]=[CH:8][C:7]([CH2:10][CH:11]([NH2:15])[C:12]([OH:14])=[O:13])=[CH:6][C:5]=1[NH2:16])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=C(C=C(C=C1)CC(C(=O)O)N)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration
CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=C(C=C(C=C1)CC(C(=O)O)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.